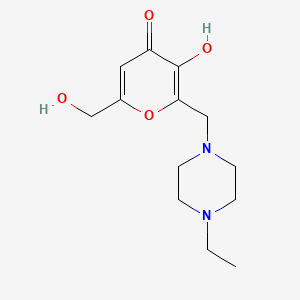

2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one

Description

2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one is a synthetic heterocyclic compound featuring a pyran-4-one core substituted with a hydroxymethyl group at position 6, a hydroxyl group at position 3, and a 4-ethylpiperazinylmethyl moiety at position 2. The pyran-4-one scaffold is electron-rich, enabling interactions with biological targets, while the ethylpiperazine substituent enhances solubility and modulates pharmacokinetic properties. This compound is structurally distinct from natural flavonoids like quercetin (chromen-4-one core) but shares functional similarities with synthetic pyrimidine and pyrazino derivatives .

Properties

IUPAC Name |

2-[(4-ethylpiperazin-1-yl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4/c1-2-14-3-5-15(6-4-14)8-12-13(18)11(17)7-10(9-16)19-12/h7,16,18H,2-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCXVOZCJYFLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C(=O)C=C(O2)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyran Ring: Starting with a suitable precursor, such as a 3-hydroxy-2-pyrone derivative, the pyran ring is formed through cyclization reactions.

Introduction of the Piperazine Moiety: The piperazine group is introduced via nucleophilic substitution reactions, often using 4-ethyl-piperazine as a nucleophile.

Hydroxylation: Hydroxyl groups are introduced through selective oxidation reactions, using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, forming aldehyde or carboxylic acid derivatives.

Reduction: Reduction of the carbonyl group in the pyran ring can yield alcohol derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Pharmacology: The compound is studied for its effects on neurotransmitter systems, making it a candidate for the development of new psychiatric medications.

Biochemistry: It serves as a probe in enzyme kinetics studies, helping to elucidate the mechanisms of enzyme action.

Industrial Chemistry: The compound’s unique structure makes it useful in the synthesis of complex organic molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and metabolism.

Receptor Binding: It may bind to neurotransmitter receptors, modulating their activity and influencing neurological processes.

Pathway Modulation: By affecting key signaling pathways, the compound can alter cellular responses, leading to therapeutic effects in diseases like cancer and neurological disorders.

Comparison with Similar Compounds

Research Findings and Implications

Structural Advantages and Limitations

- Advantages :

- Limitations :

- Lack of aromatic conjugation (vs. quercetin) limits antioxidant utility.

- Unclear receptor specificity compared to Example 30’s validated GABA activity .

Biological Activity

The compound 2-(4-Ethyl-piperazin-1-ylmethyl)-3-hydroxy-6-hydroxymethyl-pyran-4-one is a pyran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanism of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure

The compound consists of a pyran ring substituted with a piperazine moiety and hydroxymethyl groups, which are crucial for its biological activity. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that pyran derivatives, including the compound in focus, exhibit a wide range of biological activities. These include:

- Antimicrobial Activity : Pyran derivatives have shown significant antibacterial and antifungal properties.

- Anticancer Properties : Some studies suggest that these compounds can inhibit cancer cell proliferation.

- Neuroprotective Effects : There is emerging evidence supporting their role in neuroprotection, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various pyran derivatives found that compounds similar to This compound exhibited potent activity against several bacterial strains. The study utilized the agar diffusion method to assess antibacterial efficacy, revealing minimum inhibitory concentrations (MICs) that indicate strong antimicrobial potential .

Anticancer Activity

Research has demonstrated the anticancer effects of related pyran compounds through various mechanisms, including apoptosis induction and cell cycle arrest. A specific study highlighted that derivatives with similar structural motifs could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's ability to modulate signaling pathways associated with cell survival and proliferation was noted .

Neuroprotective Effects

The neuroprotective potential of pyran derivatives has been explored in the context of Alzheimer's disease (AD). A review indicated that certain pyran-based compounds could reduce amyloid-beta accumulation and improve cognitive function in animal models. This effect is attributed to their ability to inhibit acetylcholinesterase and modulate neuroinflammatory responses .

The biological activity of This compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase in neurodegeneration.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

- Cell Cycle Regulation : Evidence suggests it can affect cell cycle progression in cancer cells, leading to reduced proliferation.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Antimicrobial Study : A study on a series of 3-hydroxy-pyran derivatives showed promising results against Gram-positive and Gram-negative bacteria, with some compounds exhibiting MIC values as low as 0.5 µg/mL .

- Anticancer Research : In vitro studies demonstrated that certain pyran derivatives could reduce the viability of cancer cells by up to 70% at concentrations below 10 µM, indicating potent anticancer properties .

- Neuroprotection in Animal Models : Animal studies involving models of AD revealed that treatment with pyran derivatives improved cognitive scores significantly compared to controls, suggesting their potential for therapeutic use in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.